4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline - 127710-42-3

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline

Catalog Number: EVT-3232944
CAS Number: 127710-42-3
Molecular Formula: C13H13N5O
Molecular Weight: 255.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

[1,2,4]Triazolo[4,3-a]quinoxalines belong to a class of nitrogen-containing heterocyclic compounds. These molecules consist of a quinoxaline core fused with a 1,2,4-triazole ring. This structural motif is found in various biologically active compounds, making it a subject of significant interest in medicinal chemistry. [, , , , , , , , , , , , , , , , , , ]

Synthesis Analysis
  • Condensation and Cyclization: Reacting substituted quinoxalines, typically 2-hydrazinoquinoxalines or their derivatives, with appropriate reagents like carboxylic acids, orthoesters, or carbon disulfide under specific conditions leads to the formation of the triazole ring and subsequent cyclization to form the [1,2,4]triazolo[4,3-a]quinoxaline scaffold. [, , , , , , , , ]
  • Oxidative Cyclization: This approach involves the reaction of arene carbaldehyde-3-methylquinoxalin-2-yl hydrazones with oxidizing agents like iodobenzene diacetate or copper dichloride. The reaction proceeds through an oxidative cyclization, yielding the desired [1,2,4]triazolo[4,3-a]quinoxaline. [, , , ]
  • Multistep Synthesis: Some synthetic routes involve a series of reactions, starting from simple quinoxaline precursors. These may include halogenation, substitution reactions, and ring-closure steps to build the final [1,2,4]triazolo[4,3-a]quinoxaline structure. [, , , ]
Molecular Structure Analysis

[1,2,4]Triazolo[4,3-a]quinoxalines are characterized by a planar, aromatic structure. The quinoxaline and triazole rings are fused, sharing a nitrogen atom. Substituents can be introduced at various positions on the ring system, influencing the compound's physicochemical properties and biological activity. [, , , , , , , , , ]

Chemical Reactions Analysis
  • N-Alkylation: The nitrogen atom at the 4-position of the triazole ring can be alkylated, leading to the formation of N-alkylated derivatives. []
  • Halogenation: The quinoxaline moiety can undergo electrophilic aromatic substitution reactions, allowing for the introduction of halogen atoms. [, ]
  • Oxidation: The presence of electron-rich nitrogen atoms makes these compounds susceptible to oxidation reactions. This can lead to the formation of N-oxides or other oxidized products. [, ]
Mechanism of Action
  • Adenosine Receptor Antagonism: Certain derivatives of [1,2,4]triazolo[4,3-a]quinoxalines demonstrate potent and selective antagonism at adenosine receptors, particularly the A1 and A3 subtypes. These compounds bind to the receptors, blocking the actions of adenosine. [, , , ]
  • Inhibition of Enzymes: Some members of this class have been reported to inhibit enzymes involved in various physiological processes. For example, some derivatives exhibit inhibitory activity against phosphodiesterase enzymes, which are involved in regulating cyclic nucleotide signaling pathways. []
  • Modulation of Signaling Pathways: These compounds can also exert their biological effects by modulating intracellular signaling pathways. For instance, some derivatives have been shown to inhibit the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in inflammation and cell proliferation. []
Applications
  • Medicinal Chemistry: This class holds significant promise in drug discovery due to their potential therapeutic applications in various disease areas. [, , , , , , , , ]
  • Anti-inflammatory agents: Some derivatives have shown promising anti-inflammatory activity in preclinical studies, suggesting their potential use in treating inflammatory disorders. []
  • Anticonvulsants: Certain [1,2,4]triazolo[4,3-a]quinoxalines exhibit anticonvulsant properties, suggesting potential applications in treating epilepsy and other seizure disorders. []
  • Antimicrobial agents: Several derivatives have demonstrated in vitro antimicrobial activity against various bacterial and fungal strains. [, , , , ]
  • Anticancer agents: Some compounds within this class have shown promising anticancer activity against a range of cancer cell lines. []

5-(3,4,5-Trimethoxybenzyl)-4-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide (6p)

    Compound Description: This compound exhibited significant anti-inflammatory activity in vitro, inhibiting LPS-induced NO release more potently than the lead compound D1. It also reduced NO, TNF-α, and IL-6 levels. Mechanistic studies revealed its ability to inhibit COX-2 and iNOS while downregulating the MAPK signaling pathway. In vivo studies confirmed its potent anti-inflammatory activity, surpassing D1 and ibuprofen in an acute inflammation model. []

    Relevance: This compound shares the core [, , ]triazolo[4,3-a]quinoxaline structure with 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline. The key difference lies in the substituent at the 4-position. While the target compound features a morpholine ring, 6p possesses a 4-oxo-4,5-dihydro group substituted with a 3,4,5-trimethoxybenzyl carboxamide moiety. This structural comparison highlights the potential impact of substituents at the 4-position on the biological activity of [, , ]triazolo[4,3-a]quinoxaline derivatives.

2-([1,2,4]Triazolo[4,3-a]quinoxalin-4-ylthio)acetic acid hydrazide (10)

    Compound Description: This compound served as a precursor for synthesizing a series of quinoxaline derivatives with potential anticonvulsant properties. []

1-Substituted-1,2,4-triazolo[4,3-a]quinoxalines (3a-f)

    Compound Description: This series of compounds was synthesized and evaluated for their affinity towards benzodiazepine receptors and adenosine A1 and A2A receptors. The 1-methyl derivative (3a) showed submicromolar affinity for the benzodiazepine binding site. Larger substituents at the 1-position generally reduced affinity for benzodiazepine and A2A receptors but increased affinity for the A1 receptor. []

    Relevance: This series, like 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline, belongs to the [, , ]triazolo[4,3-a]quinoxaline class of compounds. While the target compound has a fixed morpholine substituent at the 4-position, this series explores various substituents at the 1-position, highlighting the impact of substitution patterns on binding affinity to different receptors.

1-Aryl-4-methyl-1,2,4-triazolo[4,3-a]quinoxalines

    Compound Description: This series of compounds, prepared using iodobenzene diacetate under solvent-free conditions, demonstrated significant antitubercular activity. Notably, compound 5g displayed the highest potency among the series. []

N-(5-Morpholino[1,2,4]triazolo[4,3-c]pyrimidin-3-yl)-4-(trifluoromethyl/Fluoro/Nitro/methoxy)benzamides (7a-h)

    Compound Description: This series of compounds, featuring various substitutions on the benzamide moiety, were synthesized and screened for their antimicrobial activity. Compounds 7b, 7d, 7a, and 7c exhibited notable antibacterial and antifungal activities. []

    Relevance: Although this series does not strictly belong to the [, , ]triazolo[4,3-a]quinoxaline class, it shares a significant structural similarity with 4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline. Both compounds possess a morpholine ring directly attached to a triazole ring. This connection suggests that the presence of a morpholine-substituted triazole moiety might contribute to antimicrobial activity, as observed in series 7a-h.

    Compound Description: This class of compounds demonstrated potential as rapid-onset antidepressants due to their ability to reduce immobility in the Porsolt's behavioral despair test in rats. Optimal activity was observed with specific substitutions at the 1-, 4-, and 8-positions of the [, , ]triazolo[4,3-a]quinoxaline scaffold. Many compounds within this class also exhibited high affinity for adenosine A1 and A2 receptors. Structure-activity relationship (SAR) studies indicated specific substituents that enhance affinity for either the A1 or A2 receptor. []

    Relevance: Both 4-Amino[1,2,4]triazolo[4,3-a]quinoxalines and the target compound share the core [, , ]triazolo[4,3-a]quinoxaline structure. The key difference lies in the 4-position substituent: an amino group in this class and a morpholine ring in the target compound. This similarity underscores the versatility of the [, , ]triazolo[4,3-a]quinoxaline scaffold in generating compounds with diverse biological activities.

2-Aryl-1,2,4-triazolo[4,3-α]quinoxaline-1,4-diones and 2-Aryl-1,2,4-triazolo[4,3-α]quinoxalin-4-amino-1-ones

    Compound Description: These two series of compounds were previously studied and found to exhibit potent and/or selective A3 adenosine receptor antagonist activity. This research led to the development of a new series of triazoloquinoxaline derivatives. []

This list demonstrates the structural diversity within the [, , ]triazolo[4,3-a]quinoxaline class and its related compounds. The diverse range of biological activities associated with these compounds highlights the potential of this chemical scaffold for medicinal chemistry research.

Properties

CAS Number

127710-42-3

Product Name

4-Morpholino[1,2,4]triazolo[4,3-a]quinoxaline

IUPAC Name

4-([1,2,4]triazolo[4,3-a]quinoxalin-4-yl)morpholine

Molecular Formula

C13H13N5O

Molecular Weight

255.28 g/mol

InChI

InChI=1S/C13H13N5O/c1-2-4-11-10(3-1)15-12(13-16-14-9-18(11)13)17-5-7-19-8-6-17/h1-4,9H,5-8H2

InChI Key

HBNQJIWDGZBZKA-UHFFFAOYSA-N

SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=C4

Canonical SMILES

C1COCCN1C2=NC3=CC=CC=C3N4C2=NN=C4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.